8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

CNS drug design Lipophilicity Membrane permeability

8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1209115-38-7) is a bicyclic tropane derivative featuring a cyclopropyl substituent at the 8‑position and a phenyl/hydroxyl pair at the 3‑position. This scaffold belongs to the 3‑phenyltropane family, which has been extensively explored for opioid receptor modulation and monoamine transporter inhibition.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
Cat. No. B13183587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CC1N2C3CCC2CC(C3)(C4=CC=CC=C4)O
InChIInChI=1S/C16H21NO/c18-16(12-4-2-1-3-5-12)10-14-8-9-15(11-16)17(14)13-6-7-13/h1-5,13-15,18H,6-11H2
InChIKeyWTHHXUFOMPZBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol – Procurement-Grade Tropane Scaffold for CNS-Targeted Medicinal Chemistry


8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1209115-38-7) is a bicyclic tropane derivative featuring a cyclopropyl substituent at the 8‑position and a phenyl/hydroxyl pair at the 3‑position [1]. This scaffold belongs to the 3‑phenyltropane family, which has been extensively explored for opioid receptor modulation and monoamine transporter inhibition [2]. The compound is supplied at ≥95% purity and is primarily used as a versatile intermediate or fragment in structure–activity relationship (SAR) programs targeting CNS receptors [1][2].

Why N‑Substituted 3‑Phenyltropane Analogs Cannot Be Interchanged Without Quantifiable Risk


Within the 3‑phenyl-8-azabicyclo[3.2.1]octan-3-ol series, the N‑substituent is a critical determinant of both physicochemical properties and pharmacological selectivity [1]. Even subtle changes (e.g., H → cyclopropyl → cyclopropylmethyl) can shift logP by >1 unit, modulate hydrogen-bond donor count, and alter the polar surface area by >8 Ų, collectively influencing blood–brain barrier penetration and receptor binding [2][3]. Consequently, substituting the N‑cyclopropyl analog with the N–H or N‑propyl congener without experimental validation risks compromising lead optimisation campaigns that rely on precisely tuned lipophilicity and permeability profiles [2].

Head-to-Head Physicochemical Differentiation of 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol Versus the Unsubstituted NH Analog


Lipophilicity Advantage: XLogP3‑AA 2.6 vs. 1.30 for the NH Analog

The N‑cyclopropyl analog exhibits a computed XLogP3‑AA of 2.6, compared with a logP of 1.30 for the corresponding N–H derivative [1][2]. This ΔlogP of ~1.3 units translates to a ~20‑fold higher partition coefficient, favouring passive membrane diffusion and blood–brain barrier penetration.

CNS drug design Lipophilicity Membrane permeability

Reduced Polar Surface Area: 23.5 Ų vs. 32.3 Ų

The topological polar surface area (tPSA) of the N‑cyclopropyl analog is 23.5 Ų, whereas the NH analog has a tPSA of 32.3 Ų [1][2]. This 8.8 Ų reduction brings the compound well below the commonly accepted CNS permeability threshold of <60–70 Ų, but importantly also below the <25–30 Ų range associated with optimal brain uptake.

Blood–brain barrier CNS penetration Polar surface area

Hydrogen-Bond Donor Count: One vs. Two

The target compound possesses a single hydrogen-bond donor (the tertiary alcohol), while the NH analog contains two donors (alcohol + secondary amine) [1][2]. Reducing the donor count by one lowers the desolvation energy required for membrane partitioning, complementing the lipophilicity gain.

Hydrogen bonding Desolvation penalty Membrane permeability

Distribution Coefficient at pH 7.4: LogD –0.53 vs. –1.50

At physiological pH, the N‑cyclopropyl analog has a predicted logD₇.₄ of –0.53, compared with –1.50 for the NH analog [1][2]. The 0.97‑log‑unit difference indicates that the N‑cyclopropyl compound partitions more favourably into lipid bilayers under physiological conditions, while still remaining within the desirable range for oral absorption.

Physiological distribution LogD Drug-like properties

Rotatable Bond Flexibility: 2 vs. 1

The N‑cyclopropyl analog has two freely rotatable bonds (phenyl rotation + cyclopropyl ring), whereas the NH analog has only one (phenyl rotation) [1][2]. The additional rotatable bond introduces modest conformational flexibility that may enhance induced-fit binding to certain receptor pockets, without substantially impacting the entropic penalty upon binding (still ≤3 rotatable bonds).

Conformational flexibility Ligand efficiency Binding entropy

High-Value Application Scenarios for 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol


CNS Fragment Library Entry for Blood–Brain Barrier Penetration Screening

With its low PSA (23.5 Ų), optimal logP (2.6), and single H‑bond donor, this compound is an excellent fragment for CNS-focused libraries. Its predicted properties align with the strict physicochemical boundaries required for brain-penetrant leads, making it a preferred choice over the more polar NH analog [1][2].

Key Intermediate in the Synthesis of N‑Cyclopropyl‑Containing Mu Opioid Receptor Antagonists

The 8‑cyclopropyl‑3‑phenyl-8-azabicyclo[3.2.1]octan-3-ol core is a direct precursor to substituted 8‑azabicyclo[3.2.1]octane compounds claimed as mu opioid receptor antagonists in US Patent 8,664,242 B2 [3]. The cyclopropyl group introduces steric and electronic features distinct from the more common N‑methyl or N‑benzyl derivatives, enabling exploration of novel IP space.

Scaffold for NOP (Nociceptin/Orphanin FQ) Receptor Agonist Development

Related 8‑substituted‑3‑phenyl-8-azabicyclo[3.2.1]octan-3-ols, such as SCH 221510, have demonstrated potent NOP agonist activity (EC₅₀ = 12 nM, Ki = 0.3 nM) with >50‑fold selectivity over classical opioid receptors [4]. The N‑cyclopropyl analog serves as a comparative tool to dissect the contribution of the N‑substituent to NOP vs. mu/kappa/delta selectivity.

Physicochemical Benchmarking Compound for N‑Alkyl Tropane SAR Studies

The comprehensive set of computed descriptors available for both the N‑cyclopropyl and NH analogs (logP, logD₇.₄, PSA, HBD, rotatable bonds) provides a quantitative baseline for SAR teams to assess the incremental contribution of the cyclopropyl group to permeability, solubility, and metabolic stability in silico before committing to synthesis [1][2].

Quote Request

Request a Quote for 8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.